N~2~-(aminocarbonyl)-N~1~-(2-methylphenyl)glycinamide
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Overview
Description
N~2~-(aminocarbonyl)-N~1~-(2-methylphenyl)glycinamide is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 207.100776666 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CO2 Capture Enhancement
Studies have explored the use of amino acid ionic liquids, such as those containing glycinate, to enhance the absorption of carbon dioxide (CO2) in aqueous solutions. These solutions exhibit significant potential for CO2 capture, showcasing improved solubility and absorption rates of CO2. The presence of amino acid ionic liquids can greatly enhance the CO2 capture efficiency in solutions mixed with water or N-methyldiethanolamine (MDEA), indicating a promising application for industrial CO2 uptake and natural gas sweetening (Zuoming Zhou et al., 2012; Zhang Feng et al., 2010).
Synthesis of Peptide α-Carboxamides
Research has been conducted on the synthesis of N-tert.-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, which is found to be suitable for use as a handle in the solid-phase synthesis of peptide α-carboxamides. This chemical handle allows for the efficient and stable linkage of peptides, demonstrating an important application in peptide synthesis and potentially in drug development (S. Gaehde & G. Matsueda, 2009).
Anticonvulsant Properties
N-(benzyloxycarbonyl)glycine and its derivatives have been studied for their anticonvulsant activities. These compounds exhibit significant anticonvulsant effects in various models, suggesting potential applications in the development of new treatments for epilepsy and other seizure disorders (Muriel Geurts et al., 1998).
Glycation Inhibition by Polyphenols
The inhibitory effects of polyphenols on the formation of advanced glycation end products (AGEs) have been investigated, highlighting the potential application of polyphenols in managing chronic diseases associated with AGEs. This research suggests a role for polyphenols in dietary interventions aimed at reducing the risk of chronic diseases by inhibiting glycation processes (W. Yeh et al., 2016).
Impact of Water on CO2 Capture by Amino Acid Ionic Liquids
Further studies have shown that the presence of water significantly impacts the efficiency of CO2 capture by amino acid ionic liquids. This research provides insights into the mechanisms of CO2 capture in wet conditions, offering guidance for the design and optimization of CO2 capture processes in various environmental conditions (J. L. McDonald et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(carbamoylamino)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-4-2-3-5-8(7)13-9(14)6-12-10(11)15/h2-5H,6H2,1H3,(H,13,14)(H3,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLWNOHCVSIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.